

Ezetimibe D4 certificate of analysis and purity

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Compound of Interest

Compound Name: Ezetimibe D4

Cat. No.: B15616444

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An In-depth Technical Guide to the Certificate of Analysis and Purity of **Ezetimibe D4**

Introduction

Ezetimibe D4 is the deuterated form of Ezetimibe, a potent cholesterol absorption inhibitor.[1] [2] In research and development, particularly in pharmacokinetic and bioanalytical studies, **Ezetimibe D4** serves as a critical internal standard for the accurate quantification of Ezetimibe in biological matrices.[3][4] Its use in methods like high-performance liquid chromatography (HPLC) and mass spectrometry ensures precision by distinguishing the analyte from potential interferences.[3][4] This guide provides a detailed overview of the typical Certificate of Analysis (CoA) for **Ezetimibe D4**, focusing on purity assessment and the analytical methodologies employed.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a reference standard like **Ezetimibe D4**, the CoA provides crucial data on identity, purity, and physical properties.

Summary of Key Analytical Data

The quantitative data from a typical **Ezetimibe D4** Certificate of Analysis is summarized below. These values represent common specifications and results found for this material.

Parameter	Typical Specification	Example Result	Analytical Method
Appearance	White to Off-White Solid	Conforms	Visual Inspection
Chemical Purity	≥ 97%	98.3% ^[5]	HPLC
Isotopic Purity (Deuteration)	≥ 99% deuterated forms (d1-d4) ^[5]	≥ 98 atom % D ^[6]	Mass Spectrometry / NMR
Identity Confirmation	Conforms to structure	Conforms ^{[5][7]}	¹ H-NMR, IR, Mass Spectrometry
Mass (m/z)	Consistent with molecular weight	[M-H] ⁻ : 412.1 ^[5]	ESI-MS
Optical Rotation	Specific to batch	[α] ^D = -29.7° ^[5]	Polarimetry
Solubility	Soluble in specified solvents	DMSO (Slightly), Methanol (Slightly) ^[7]	Visual Inspection
Water Content	Report value	N/A	Karl Fischer (KF) Titration

Experimental Protocols

The determination of purity and identity for **Ezetimibe D4** involves a suite of sophisticated analytical techniques. The methodologies below are representative of those used in quality control laboratories.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the chemical purity of **Ezetimibe D4** and quantifying any related impurities.^[8] A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically employed.

- Principle: The method separates **Ezetimibe D4** from its process-related impurities and degradation products based on their differential partitioning between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase.

- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
- Chromatographic Conditions (Example):
 - Column: Waters X-Select CSH C18 (4.6 mm × 100 mm, 2.5 μm) or equivalent.
 - Mobile Phase: A gradient elution is often used for optimal separation of all impurities.
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
 - Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at a wavelength where Ezetimibe and its key impurities have significant absorbance, such as 233 nm or 254 nm.[9]
 - Sample Preparation: A stock solution of the **Ezetimibe D4** sample is prepared by accurately weighing and dissolving the material in a suitable solvent, typically acetonitrile, to a final concentration of around 1.0 mg/mL.[2]
- Quantification: The percentage purity is calculated by the area normalization method, where the peak area of **Ezetimibe D4** is divided by the total area of all peaks in the chromatogram. Impurities can be quantified against a diluted reference standard.

Identity Confirmation Techniques

Multiple spectroscopic methods are used to confirm the chemical structure of **Ezetimibe D4**.

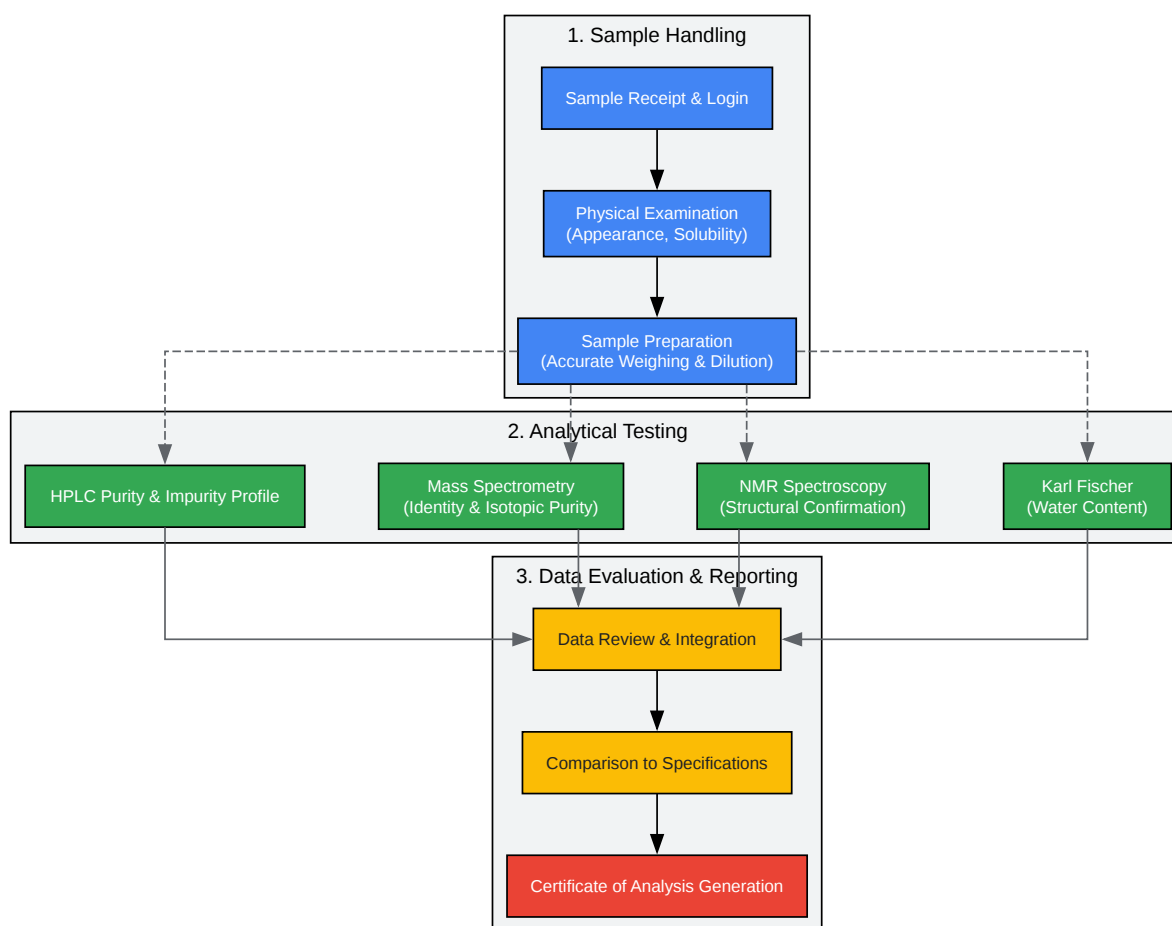
- Mass Spectrometry (MS): Used to confirm the molecular weight and isotopic distribution. Electrospray Ionization (ESI) is a common technique. For **Ezetimibe D4** (C₂₄H₁₇D₄F₂NO₃, Mol. Wt. 413.45), the mass spectrum will confirm this weight and the incorporation of deuterium atoms.[7][10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to elucidate the molecular structure. The spectrum is compared against a reference or known structure to

confirm identity. The absence or reduction of signals corresponding to the deuterated positions on the N-fluorophenyl ring confirms successful isotopic labeling.

- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The resulting spectrum is matched against that of a known reference standard.

Analytical Workflow and Data Relationships

The comprehensive analysis of an **Ezetimibe D4** batch follows a structured workflow, from sample reception to the final release, ensuring all quality aspects are thoroughly evaluated.



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Caption: Workflow for the quality control analysis of **Ezetimibe D4**.

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